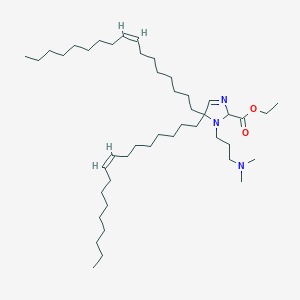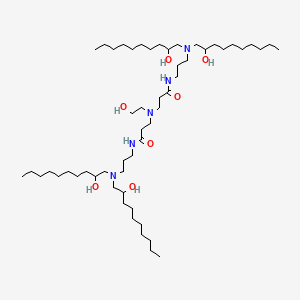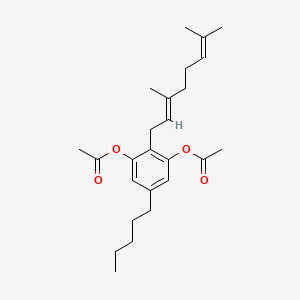![molecular formula C40H79NO5 B10855836 2-Octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B10855836.png)
2-Octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
YK-009 is an ionizable cationic lipid with the formal name 6-[(4-decyloxy-4-oxobutyl)(2-hydroxyethyl)amino]-hexanoic acid, 2-octyldecyl ester. It has a molecular formula of C40H79NO5 and a molecular weight of 654.1. This compound has gained attention for its use in the formation of lipid nanoparticles, particularly in the delivery of messenger ribonucleic acid (mRNA) for vaccines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of YK-009 involves the esterification of 6-[(4-decyloxy-4-oxobutyl)(2-hydroxyethyl)amino]-hexanoic acid with 2-octyldecanol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of YK-009 may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified using techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
YK-009 primarily undergoes esterification and hydrolysis reactions. As an ionizable lipid, it can also participate in protonation and deprotonation reactions depending on the pH of the environment .
Common Reagents and Conditions
Esterification: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane, room temperature.
Hydrolysis: Acidic or basic conditions, water, elevated temperatures.
Major Products
Esterification: Formation of YK-009 from its acid and alcohol precursors.
Hydrolysis: Breakdown of YK-009 into its constituent acid and alcohol components.
科学研究应用
YK-009 has been extensively studied for its role in the delivery of mRNA vaccines. It is used in the formation of lipid nanoparticles that encapsulate mRNA, protecting it from degradation and facilitating its delivery into cells. This has been particularly significant in the development of vaccines for severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), where YK-009-containing lipid nanoparticles have shown high delivery efficiency and favorable biodistribution patterns .
作用机制
YK-009 functions by forming lipid nanoparticles that encapsulate mRNA. These nanoparticles fuse with the cell membrane, allowing the mRNA to enter the cytoplasm. Once inside the cell, the mRNA is translated into the target protein, which then elicits an immune response. The ionizable nature of YK-009 allows it to become positively charged in acidic environments, enhancing its interaction with the negatively charged cell membrane and facilitating endosomal escape .
相似化合物的比较
Similar Compounds
MC3: Another ionizable lipid used in mRNA delivery.
DLin-MC3-DMA: A lipid used in the formulation of lipid nanoparticles for gene therapy.
Uniqueness of YK-009
YK-009 is unique in its structural design, which provides a balance between hydrophobic and hydrophilic properties, enhancing its ability to form stable lipid nanoparticles. Its ionizable nature at physiological pH makes it particularly effective in delivering mRNA into cells, with high delivery efficiency and favorable biodistribution patterns .
属性
分子式 |
C40H79NO5 |
|---|---|
分子量 |
654.1 g/mol |
IUPAC 名称 |
2-octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate |
InChI |
InChI=1S/C40H79NO5/c1-4-7-10-13-16-17-20-26-36-45-39(43)31-27-33-41(34-35-42)32-25-21-24-30-40(44)46-37-38(28-22-18-14-11-8-5-2)29-23-19-15-12-9-6-3/h38,42H,4-37H2,1-3H3 |
InChI 键 |
QXJDKBITLMHUSD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC(=O)CCCN(CCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6R)-6-[(10S,13R,14R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10855753.png)

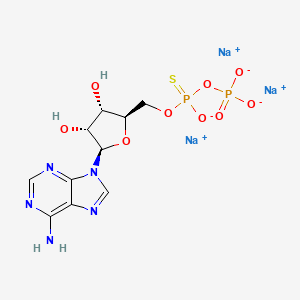
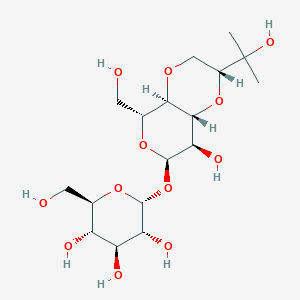


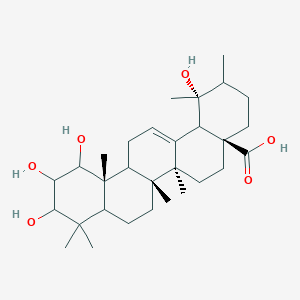
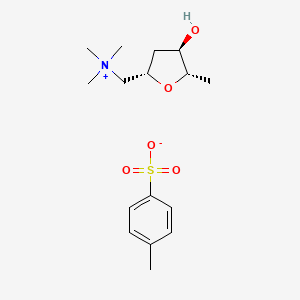
![[(Z)-non-2-enyl] 2-[4-(dimethylamino)butylsulfanylcarbonyl-(2-heptadecan-9-yloxy-2-oxoethyl)amino]acetate](/img/structure/B10855821.png)
![1-[2-[2-[Bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol](/img/structure/B10855823.png)
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855829.png)
